(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has been the subject of extensive scientific research. This compound has garnered attention due to its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one" have been synthesized using multi-component reactions, showcasing their versatility in organic synthesis. For instance, the synthesis of novel pyridine derivatives through a three-component reaction at room temperature demonstrates the efficiency of creating complex molecules from simpler ones (Wu Feng, 2011).
Pharmacological Potential
Several studies have explored the pharmacological applications of structurally related compounds, highlighting their potential in treating various conditions. For example, derivatives have shown significant antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties (Barbara Malawska et al., 2002). Moreover, the discovery of G protein-biased dopaminergics based on pyrazolo[1,5-a]pyridine substructure indicates the potential for developing novel therapeutics targeting dopamine receptors (D. Möller et al., 2017).
Insecticidal and Antimicrobial Activities
Compounds with pyridine derivatives have shown promising insecticidal and antimicrobial activities. Research into pyridine derivatives against cowpea aphid demonstrated significant aphidicidal activities, suggesting potential agricultural applications (E. A. Bakhite et al., 2014). Additionally, the antimicrobial activity of synthesized compounds against various bacteria and fungi highlights their potential in developing new antimicrobials (R. M. Okasha et al., 2022).
Chemical and Structural Analysis
The chemical and structural analyses of related compounds, such as NMR characteristics and conformational analysis, provide insights into their molecular structure and potential reactivity. This knowledge is crucial for the design and synthesis of new compounds with desired properties (Zheng Jin-hong, 2011).
Novel Synthetic Routes and Drug Development
Research has also focused on developing novel synthetic routes for related compounds and evaluating their potential as drug candidates. For example, a study on the synthesis of polymethoxylated fused pyridine ring systems as antitumor agents indicates the potential of these compounds in cancer therapy (Sherif A F Rostom et al., 2009).
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-13,19H,2-3,14-15H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCLAZOVUIJRJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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